molecular formula C21H8Br4O7 B1403234 2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid CAS No. 3561-24-8

2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid

Cat. No.: B1403234
CAS No.: 3561-24-8
M. Wt: 691.9 g/mol
InChI Key: FPDSBVLLOWTCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid (hereafter referred to by its full name) is a brominated derivative of the spiroxanthene carboxylic acid family. Structurally, it features a spirocyclic core combining isobenzofuran and xanthene moieties, with bromine atoms at the 2',4',5',7' positions, hydroxyl groups at 3' and 6', a ketone at position 3, and a carboxylic acid at position 4. This compound is notable for its high molecular weight (691.93 g/mol, CAS 3561-24-8) and halogen-rich structure, which confer unique photophysical and chemical properties .

Synthetic routes often involve bromination of precursor fluorescein derivatives under controlled conditions. For example, describes a microwave-assisted synthesis using methanesulfonic acid and bromophenol derivatives, followed by LiBH4 reduction and tert-butyl acetal protection to achieve intermediates .

Safety data () highlight significant hazards: it is corrosive (H314), toxic if swallowed (H301), and environmentally hazardous (H410). Strict precautions, including PPE and inert gas handling, are required during use .

Properties

IUPAC Name

2',4',5',7'-tetrabromo-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H8Br4O7/c22-11-4-9-17(13(24)15(11)26)31-18-10(5-12(23)16(27)14(18)25)21(9)8-3-6(19(28)29)1-2-7(8)20(30)32-21/h1-5,26-27H,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDSBVLLOWTCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Br)O)Br)Br)O)Br)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H8Br4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737528
Record name 2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

691.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3561-24-8
Record name 2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid, also known by its CAS number 3561-24-8, is a complex organic compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.

  • Molecular Formula : C21H8Br4O7
  • Molecular Weight : 691.9 g/mol
  • Structure : The compound features a spiro structure with multiple bromine substitutions and hydroxyl groups that may contribute to its biological activities.

Antioxidant Activity

Antioxidants are crucial in combating oxidative stress in biological systems. Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, the IC50 values for related compounds have been reported to be lower than those of well-known antioxidants like resveratrol and ascorbic acid, suggesting that this compound may possess comparable or superior antioxidant capacity.

CompoundIC50 (µM)
Resveratrol21
Ascorbic Acid16
2',4',5',7'-Tetrabromo CompoundTBD

Antimicrobial Properties

The antimicrobial activity of this compound has been explored in various studies. It has shown promising results against a range of pathogens, including bacteria and fungi. For example, a study on isobenzofuranones demonstrated their antifungal properties against several strains, suggesting that the tetrabromo derivative could exhibit similar effects.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is significant due to its ability to inhibit pro-inflammatory mediators. Studies have reported that related compounds can reduce nitric oxide (NO) production in macrophages, indicating a possible mechanism through which this compound may exert its anti-inflammatory effects.

StudyCell LineIC50 (µg/mL)
Dieckol (related compound)RAW 264.751.42
Phlorotannin ExtractsCaCo-233

Anticancer Activity

There is growing interest in the anticancer properties of this compound. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, similar compounds have shown IC50 values in the micromolar range against different cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (breast cancer)TBD
A2780 (ovarian cancer)TBD

Case Studies

  • Antifungal Activity : A study isolated isobenzofuranones from the endophytic fungus Hypoxylon anthochroum and assessed their antifungal activity against various pathogens. The findings indicated that derivatives similar to the tetrabromo compound exhibited strong antifungal effects.
  • Cytotoxicity Testing : In vitro assays conducted on various cancer cell lines revealed that compounds with structural similarities displayed cytotoxic effects at concentrations ranging from 10 to 100 µM, warranting further investigation into the specific mechanisms of action for the tetrabromo derivative.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents Molecular Weight (g/mol) Key Features Applications
Target Compound 2',4',5',7'-Br; 3',6'-OH; 3-O; 6-COOH 691.93 High bromination enhances photostability and heavy-atom effect for triplet-state applications. Potential use in fluorescence quenching, heavy-atom effect studies .
5,6-Dicarboxyfluorescein () 5,6-COOH; 3',6'-OH; 3-O 408.32 Dual carboxylic acids improve water solubility and pH sensitivity. Widely used as a pH-sensitive probe in cellular imaging .
2',4,4',5',7,7'-Hexachloro derivative () 2',4,4',5',7,7'-Cl; 3',6'-OH; 3-O; 6-COOH 582.99 Chlorination reduces fluorescence intensity but increases stability in acidic environments. Industrial dyes, corrosion inhibitors .
3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid () 3',6'-OH; 3-O; 6-COOH 3301-79-9 Non-halogenated; retains strong fluorescence. Standard fluorescein applications (e.g., labeling, flow cytometry) .
Rose Bengal () 4,5,6,7-I; 3',6'-OH; 3-O 1017-28-9 Iodination enhances singlet oxygen production. Photodynamic therapy, dye-sensitized solar cells .

Photophysical and Chemical Properties

  • Brominated vs. Chlorinated Derivatives: The target compound’s tetrabromo substituents induce a heavy-atom effect, promoting intersystem crossing and reducing fluorescence quantum yield compared to non-halogenated analogs (e.g., ). In contrast, chlorinated derivatives () exhibit lower reactivity but greater thermal stability .
  • Carboxylic Acid Position : The 6-carboxy group in the target compound distinguishes it from 5-carboxy isomers (e.g., 5-carboxyfluorescein in ), which have different conjugation effects on the xanthene π-system .
  • Synthetic Complexity : Bromination requires harsh conditions (e.g., methanesulfonic acid, microwave reactors) compared to milder methods for dichloro or difluoro derivatives ( vs. ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.